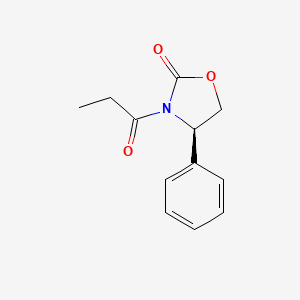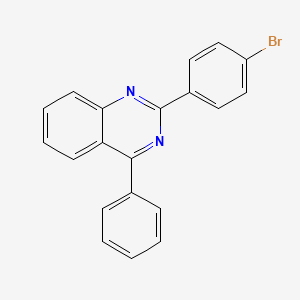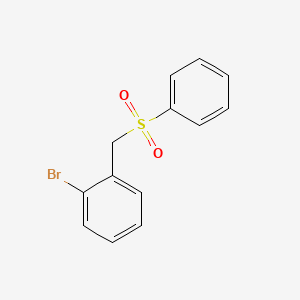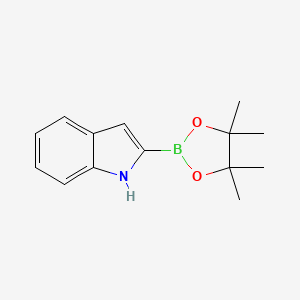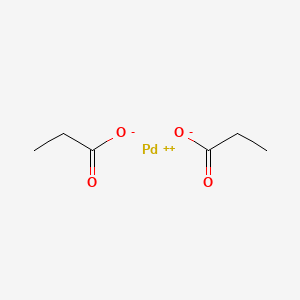
Palladium(II)-propionat
Übersicht
Beschreibung
Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is known for its applications in catalysis and organic synthesis due to its ability to facilitate various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Palladium(II) propionate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: Investigated for its potential in biological applications, including as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug synthesis and development due to its ability to facilitate complex organic transformations.
Wirkmechanismus
Target of Action
Palladium(II) propionate, a chemical compound of palladium, is known for its potential anticancer activity . The primary targets of Palladium(II) propionate are cancer cell lines and murine models . The compound interacts with these targets to induce metabolic effects that can lead to cell death .
Mode of Action
The interaction of Palladium(II) propionate with its targets involves the biosorption process, multi-scale visualization, and functional groups . Palladium ions are transformed to both the external and internal of the biomass, and the morphological properties change considerably in the nanometer range . The functional groups related to Palladium(II) propionate binding on the cell wall were confirmed by chemical modification and characterized by Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) .
Biochemical Pathways
Palladium(II) propionate affects several biochemical pathways. It has been reported that Palladium(II) propionate can catalyze intramolecular alkene hydrofunctionalization reactions with carbon, nitrogen, and oxygen nucleophiles to form five- and six-membered carbo- and heterocycles . The presence of a proximal bidentate directing group controls the cyclization pathway .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 25256 and a melting point of 154-156 °C . It is also known that the compound has low solubility in water .
Result of Action
The molecular and cellular effects of Palladium(II) propionate’s action are primarily related to its potential anticancer activity. The compound induces metabolic effects related to the mechanisms of induced cell death and antioxidant defense . This often involves the measurement of gene and protein expression patterns, and evaluation of the levels of reactive oxygen species or specific metabolites, such as ATP and glutathione, in relation to mitochondrial respiration and antioxidant mechanisms .
Action Environment
The action, efficacy, and stability of Palladium(II) propionate can be influenced by various environmental factors. For instance, the presence of a proximal bidentate directing group can control the cyclization pathway of the compound . .
Biochemische Analyse
Cellular Effects
Palladium(II) propionate has been studied for its effects on various types of cells and cellular processes. For instance, palladium complexes have shown potential anticancer activity by influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some studies suggest that palladium complexes can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
While there are studies on the effects of palladium complexes in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Palladium(II) propionate can be synthesized by reacting palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .
Industrial Production Methods: Industrial production of palladium(II) propionate follows a similar route, where palladium(II) acetate is treated with propionic acid under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a solvent such as acetic acid to maintain the solubility of the reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions: Palladium(II) propionate undergoes various types of reactions, including:
Oxidation: Palladium(II) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is a common active form in catalytic cycles.
Substitution: The propionate ligands can be substituted by other ligands, such as phosphines or halides, to form different palladium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or hydrazine.
Substitution: Ligands such as triphenylphosphine or halides in the presence of a base.
Major Products Formed:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: Various palladium-ligand complexes depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Palladium(II) acetate: Similar in structure but with acetate ligands instead of propionate.
Palladium(II) chloride: Another common palladium compound used in catalysis, with chloride ligands.
Bis(triphenylphosphine)palladium(II) chloride: A coordination complex with triphenylphosphine ligands, used in various organic reactions.
Uniqueness: Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The propionate ligands can provide different steric and electronic properties compared to other ligands, making it suitable for specific applications in organic synthesis .
Eigenschaften
IUPAC Name |
palladium(2+);propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLRJWQDNRUDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466591 | |
| Record name | Palladium(II) propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-65-0 | |
| Record name | Palladium(II) propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium(II) propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

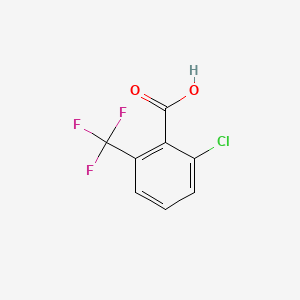
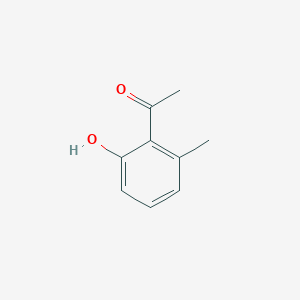
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
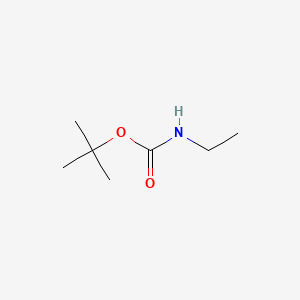

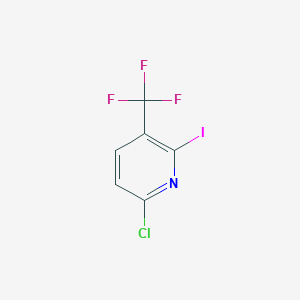

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
